molecular formula C16H19FN4O3S B2796805 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine CAS No. 2380171-78-6

5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine

Cat. No. B2796805
CAS RN: 2380171-78-6
M. Wt: 366.41
InChI Key: IRPQURGOCIBEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine, also known as FMSP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. FMSP has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The precise mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine is not fully understood. However, it is believed that 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine exerts its antitumor effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division. 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and analgesic effects of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine may be due to its ability to inhibit the production of inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine has been shown to exhibit antioxidant activity and to modulate the immune system. 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine is its broad range of potential therapeutic applications. 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine in lab experiments. For example, the precise mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine may exhibit off-target effects that could limit its clinical utility.

Future Directions

There are a number of future directions for the study of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine. One area of research is the development of new drugs based on the structure of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine. Researchers are also investigating the use of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine in combination with other drugs to enhance its therapeutic potential. Additionally, there is ongoing research into the precise mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine, which could lead to the development of more targeted therapies. Finally, researchers are exploring the use of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine as a diagnostic tool for the early detection of cancer and other diseases.

Synthesis Methods

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine involves the reaction of 4-methoxybenzaldehyde, 4-methylsulfonylpiperazine, and 5-fluoro-2-nitropyrimidine in the presence of a base catalyst. The resulting product is then reduced to yield 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine. The synthesis process has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 5-Fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-24-13-5-3-12(4-6-13)15-14(17)16(19-11-18-15)20-7-9-21(10-8-20)25(2,22)23/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPQURGOCIBEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

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